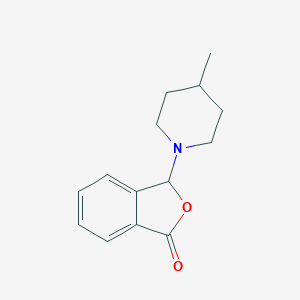

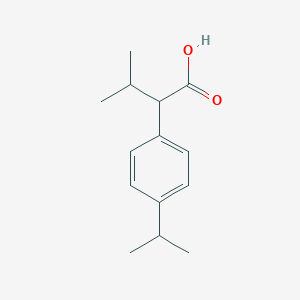

![molecular formula C24H27N3O6S B241125 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B241125.png)

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide, also known as BIA 10-2474, is a novel fatty acid amide hydrolase (FAAH) inhibitor. It was developed by the French pharmaceutical company Biotrial for the treatment of chronic pain and anxiety disorders. However, during a clinical trial in 2016, the drug caused severe adverse effects, leading to the death of one volunteer and serious neurological damage in others. The incident raised concerns about the safety of drug development and the need for better preclinical testing methods.

Mecanismo De Acción

The mechanism of action of 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 involves the binding of the molecule to the active site of FAAH, thereby blocking its enzymatic activity. This results in the accumulation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which activate cannabinoid receptors in the brain and peripheral tissues. The activation of these receptors leads to the modulation of pain and anxiety pathways, as well as the regulation of inflammation and immune responses.

Biochemical and physiological effects:

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has been shown to have several biochemical and physiological effects in animal models. These include the reduction of pain sensitivity, the improvement of cognitive function, and the modulation of stress and anxiety responses. The drug also has anti-inflammatory and neuroprotective properties, which may be beneficial for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has several advantages for lab experiments, including its high potency and selectivity for FAAH, as well as its ability to cross the blood-brain barrier. However, the drug also has some limitations, such as its complex chemical structure and the potential for off-target effects. In addition, the adverse effects observed in the clinical trial highlight the importance of rigorous safety testing before human trials.

Direcciones Futuras

Include the optimization of the chemical structure of 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 to improve its safety and efficacy, as well as the exploration of other targets in the endocannabinoid system. In addition, the use of animal models that better mimic human physiology and the development of more reliable preclinical testing methods may help to prevent similar incidents in the future.

Métodos De Síntesis

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 is a small molecule with a complex chemical structure. Its synthesis involves several steps, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine with 4-chloro-3-nitrobenzoic acid, followed by reduction with palladium on charcoal and cyclization with thionyl chloride. The final product is obtained by oxidation with m-chloroperbenzoic acid. The process is time-consuming and requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has been studied extensively for its potential as a therapeutic agent. Its main target, FAAH, is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate pain, mood, and appetite. By inhibiting FAAH, 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 increases the levels of endocannabinoids in the brain, leading to analgesic and anxiolytic effects. Several preclinical studies have shown promising results in animal models of pain and anxiety.

Propiedades

Fórmula molecular |

C24H27N3O6S |

|---|---|

Peso molecular |

485.6 g/mol |

Nombre IUPAC |

2-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-4,4-dimethyl-1,1-dioxo-1,2-thiazolidin-3-one |

InChI |

InChI=1S/C24H27N3O6S/c1-24(2)15-34(30,31)27(23(24)29)19-6-4-18(5-7-19)22(28)26-11-9-25(10-12-26)14-17-3-8-20-21(13-17)33-16-32-20/h3-8,13H,9-12,14-16H2,1-2H3 |

Clave InChI |

MOVJZXFZHUFDLC-UHFFFAOYSA-N |

SMILES |

CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

SMILES canónico |

CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

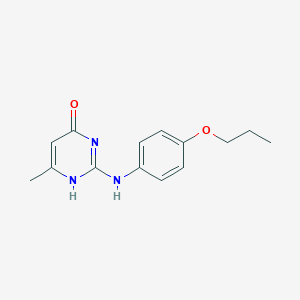

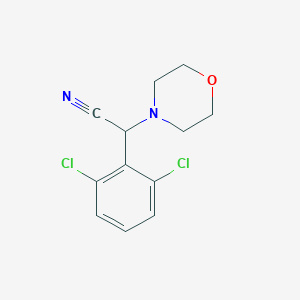

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)

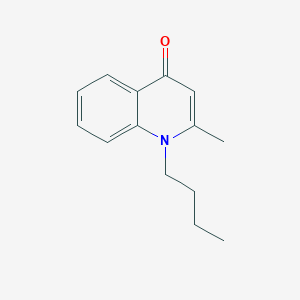

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)

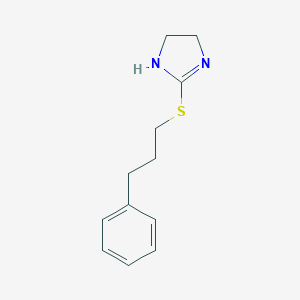

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)

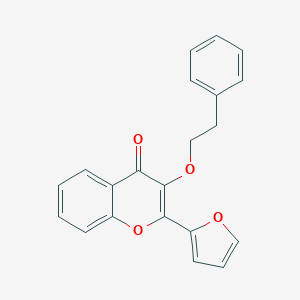

![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B241088.png)

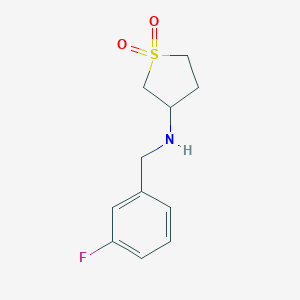

![4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241089.png)